Cinnatriacetin B

Antibacterial Natural Products Gram-positive

Antibacterial screening campaigns often generate false-positive hits from compounds with unintended broad-spectrum activity. Cinnatriacetin B (CAS 244277-15-4), a polyacetylene from Fistulina hepatica, eliminates this problem as a validated Gram-positive-selective control with documented absence of Gram-negative activity. • Gram(+) only: Active against S. aureus & B. subtilis; no Gram-negative activity - ideal negative control for HTS • Analytical marker: C23H20O5, triacetylene chromophore - retention time & spectral standard for LC-MS/HPLC/NMR • Literature-backed: Whaley et al. 2023; CAS-registered for reproducible SAR & metabolomics studies

Molecular Formula C23H20O5
Molecular Weight 376.4 g/mol
Cat. No. B1250549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnatriacetin B
Synonymscinnatriacetin B
Molecular FormulaC23H20O5
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC#CC#CC#CCC=CCCCC(=O)O)O
InChIInChI=1S/C23H20O5/c24-21-16-13-20(14-17-21)15-18-23(27)28-19-11-9-7-5-3-1-2-4-6-8-10-12-22(25)26/h4,6,13-18,24H,2,8,10,12,19H2,(H,25,26)/b6-4-,18-15-
InChIKeyUGVOYXYFLWZKOM-XTXIKLMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnatriacetin B: Gram-Positive Polyacetylene Antibacterial Agent


Cinnatriacetin B (CAS 244277-15-4) is a triacetylene-containing polyacetylene fatty acid derivative first isolated from the fruiting bodies of the polypore fungus Fistulina hepatica [1]. This natural product belongs to the class of alkynyl-containing secondary metabolites, characterized by a C23H20O5 molecular formula and a unique conjugated triyne scaffold . Unlike broad-spectrum antibiotics, Cinnatriacetin B exhibits a narrow, Gram-positive-specific antibacterial profile, with no reported activity against Gram-negative bacterial strains [1].

Source / Type Polyacetylene natural product isolated from Fistulina hepatica fermentation
Screening Profile Gram-positive selective antimicrobial screening agent
Selectivity No reported activity against Gram-negative strains — fits narrow-spectrum probe workflows

Why Cinnatriacetin B Cannot Be Replaced by Generic Analogs


Polyacetylene natural products from Fistulina hepatica display profound structure-activity divergence despite sharing core biosynthetic origins. Cinnatriacetin B differs from its closest analogs—including cinnatriacetin A, isocinnatriacetin A/B, cinna-triacetin C, and ethylcinnatriacetin A—in the precise arrangement of its triacetylene chromophore and ester-linked cinnamoyl moiety [1]. These subtle structural variations translate into marked differences in antibacterial potency and spectrum; for instance, the 2023 study by Whaley et al. established that among five related polyacetylenes, only compounds 3 (cinna-triacetin C) and 4 (ethylcinnatriacetin A) demonstrated sufficient activity to warrant MIC determination against ESKAPE pathogens, while the remaining analogs, including isocinnatriacetin B (structurally most similar to Cinnatriacetin B), exhibited weaker or no activity [2]. Consequently, substituting Cinnatriacetin B with a generic 'cinnatriacetin' analog in a screening cascade or analytical workflow risks introducing unpredictable changes in target engagement, solubility, and chromatographic behavior, thereby invalidating experimental reproducibility and SAR interpretation [1][2].

Cinnatriacetin B (target)
Generic analog / isomer
SpectrumStrict Gram-positive activity; Gram-negative inactive
RiskSpectrum may broaden to include Gram-negative strains, confounding narrow-spectrum studies
StructureDefined (5Z)-triyne cinnamoyl ester scaffold; distinct NMR / UV / HPLC signature
RiskIsomeric rearrangement alters retention time and fragmentation, shifting analytical identification
Activity–Structure LinkSpecific triyne geometry drives Gram-positive selectivity
RiskEven closely related isocinnatriacetins may exhibit weak or absent activity, breaking SAR reproducibility

Differentiation Evidence Against Closest Polyacetylene Analogs


Gram-Positive Selective Activity

Cinnatriacetin B demonstrates antibacterial activity exclusively against Gram-positive bacterial strains, with no detectable activity against Gram-negative bacteria. This selectivity is documented in the original isolation paper by Tsuge et al., which reported antimicrobial screening against a panel of Gram-positive and Gram-negative species [1]. Subsequent reviews and databases consistently affirm this Gram-positive-specific profile [2]. In contrast, several other Fistulina hepatica-derived polyacetylenes, such as cinna-triacetin C and ethylcinnatriacetin A, exhibit a broader or different antibacterial spectrum, as indicated by their MIC determination against ESKAPE pathogens which include both Gram-positive and Gram-negative strains [3].

Antibacterial Spectrum
Reported
Active only against Gram-positive strains; inactive against Gram-negative panel
Supports Gram-positive-selective screening context
Cross-study pattern; no MIC shift reported against Gram-negative bacteria
Antibacterial Natural Products Gram-positive

Structural Distinction from Isomeric Analogs

Cinnatriacetin B possesses a (5Z)-14-{[(2Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}tetradec-5-en-8,10,12-triynoic acid core, featuring a conjugated triyne system (C≡C–C≡C–C≡C) linked to a cinnamoyl ester moiety . This structure is distinct from its closest relative, cinnatriacetin A, which has the same molecular formula but differs in the geometry or substitution pattern of the triacetylene unit, as evidenced by their separate isolation and characterization [1]. The 2023 isolation of isocinnatriacetin B (compound 1) further underscores the structural diversity within this family; isocinnatriacetin B is an isomer with a rearranged polyacetylene chain, yet it demonstrated weaker antibacterial activity than cinna-triacetin C and ethylcinnatriacetin A in the same screening panel [2]. These structural nuances directly impact physicochemical properties such as HPLC retention time, UV absorption maxima, and mass spectrometric fragmentation patterns, which are critical for compound identification and purity assessment in procurement and quality control workflows.

Structural Identity
Head-to-head
Unique triyne scaffold with cinnamoyl ester; distinguished from isomeric analogs by NMR, HPLC, UV, and HR-ESIMS
Ensures correct stereoisomer attribution for SAR and QC
Isocinnatriacetin B shows weaker activity, confirming structure–activity sensitivity
Polyacetylene Natural Product Chemistry Structural Elucidation

Lack of Gram-Negative Activity

Cinnatriacetin B exhibits no antibacterial activity against Gram-negative bacterial strains tested. This lack of activity was noted in the original 1999 report and is consistently stated in subsequent databases and reviews [1]. In contrast, several newer polyacetylene derivatives from the same fungal source, namely cinna-triacetin C and ethylcinnatriacetin A, displayed activity against Gram-negative ESKAPE pathogens, leading to their selection for MIC determination [2]. The inability of Cinnatriacetin B to inhibit Gram-negative bacteria may be attributed to its inability to penetrate the outer membrane or to a specific molecular target absent in Gram-negative species. This property distinguishes Cinnatriacetin B as a Gram-positive-selective probe, whereas analogs with Gram-negative activity present a broader, less discriminatory profile.

Gram-Negative Selectivity
Reported
No inhibition of tested Gram-negative strains
Defines narrow-spectrum Gram-positive probe for selectivity experiments
Comparator analogs cinna-triacetin C and ethylcinnatriacetin A exhibit Gram-negative activity
Selectivity Antibacterial Screening Gram-negative

Procurement-Grade Purity and Fermentation Consistency

Cinnatriacetin B is available from specialized natural product suppliers as a fermentation-derived compound with defined purity specifications (e.g., light brown powder, purity typically ≥95% by HPLC) . Unlike synthetic analogs that may require complex multi-step synthesis, Cinnatriacetin B is produced via controlled fermentation of Fistulina hepatica strains, ensuring batch-to-batch consistency in stereochemistry and impurity profile [1]. In comparison, several related polyacetylenes such as isocinnatriacetin B and cinna-triacetin C were only recently characterized (2023) and are not yet widely available as commercial reference standards, limiting their immediate utility in high-throughput screening or analytical method validation [2]. Furthermore, Cinnatriacetin B's established CAS registry number (244277-15-4) and inclusion in spectral databases facilitate rapid identification and purity confirmation using standard analytical techniques [3].

Procurement Quality
Specification review
Available as fermentation-derived standard, ≥95% HPLC purity, with batch-to-batch consistency
Streamlines assay and method validation procurement
Newer analogs lack broad commercial availability and spectral QC documentation
Compound Procurement Natural Product Standard Fermentation

Research and Procurement Application Scenarios


Gram-Positive Screening Libraries

Cinnatriacetin B serves as a Gram-positive-selective positive control or test compound in high-throughput antibacterial screening campaigns. Its well-documented lack of activity against Gram-negative strains [1] ensures that any observed growth inhibition in a mixed-species assay can be attributed specifically to Gram-positive targets, thereby reducing false-positive hits and streamlining hit triage. Procurement teams sourcing natural product libraries for antibiotic discovery can include Cinnatriacetin B as a characterized polyacetylene reference to benchmark assay sensitivity against Gram-positive pathogens such as Staphylococcus aureus and Bacillus subtilis [1][2].

Analytical Method Development and Validation

Analytical chemists developing HPLC, LC-MS, or NMR methods for complex natural product extracts can utilize Cinnatriacetin B as a retention time and spectral marker. Its distinct triacetylene chromophore provides a characteristic UV absorption profile, while its availability as a pure standard with documented NMR spectra [3] allows for precise method calibration. In contrast to less accessible isomeric analogs (e.g., isocinnatriacetin B), Cinnatriacetin B's commercial availability and CAS registration facilitate the establishment of validated protocols for dereplication studies and quality control of fungal fermentation batches.

SAR Studies of Polyacetylene Antibiotics

Medicinal chemists investigating the antibacterial pharmacophore of polyacetylene natural products require a panel of structurally defined congeners to dissect contributions of the triyne unit, ester linkage, and phenolic moiety. Cinnatriacetin B, with its established structure and Gram-positive selectivity [1], provides a critical data point in such SAR analyses. When compared to analogs like cinna-triacetin C and ethylcinnatriacetin A, which display broader-spectrum activity [2], Cinnatriacetin B's profile helps delineate the structural features responsible for narrow-spectrum Gram-positive activity versus broader antibacterial efficacy.

Fungal Metabolomics and Chemotaxonomy Reference

Researchers conducting metabolomic profiling of Basidiomycete fungi or chemotaxonomic studies of the genus Fistulina can employ Cinnatriacetin B as a diagnostic biomarker. Its presence is characteristic of Fistulina hepatica fermentation [1], and its unique triacetylene signature (e.g., HR-ESIMS fragment pattern) enables unambiguous identification in complex fungal extracts. Procurement of authenticated Cinnatriacetin B standard ensures accurate peak assignment in LC-MS-based metabolomics workflows, whereas misidentification due to isobaric analogs could lead to erroneous taxonomic or biosynthetic conclusions.

Application
Selection Property
Validation Focus
Gram-Positive Screening
Gram-positive selective profile
Benchmark assay sensitivity against Gram-positive reference strains
Analytical Method Development
Triyne chromophore and spectral reference
Calibrate retention time, UV, and MS signals in natural product extracts
SAR of Polyacetylenes
Structural definition and selectivity
Compare spectrum with broader analogs to resolve pharmacophore features
Fungal Metabolomics / Chemotaxonomy
Triacetylene biomarker
Achieve accurate MS and NMR peak assignment in Fistulina hepatica fermentation profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnatriacetin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.